molecular formula C9H14N4O3 B043377 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil CAS No. 54052-67-4

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

Cat. No. B043377
CAS RN: 54052-67-4
M. Wt: 226.23 g/mol
InChI Key: PXWGPZUKJUEITG-UHFFFAOYSA-N
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Description

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is a compound of interest due to its structural and chemical properties, making it a subject of various chemical and physical analyses. Its relevance spans across the fields of chemistry and pharmacology, although this summary focuses solely on its chemical aspects, excluding drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related 6-amino-5-nitrosouracils involves the condensation reaction of urea or N,N'-dimethyl urea, cyanoacetic acid, and acetic anhydride, followed by a nitrosation reaction with sodium nitrite. These synthesized compounds are characterized by spectroscopic techniques such as FTIR, NMR, single-crystal XRD, and UV–vis absorption spectroscopy, demonstrating their complex formation with various metal ions, highlighting their reactive nature and potential for further chemical investigations (Kumar et al., 2020).

Molecular Structure Analysis

Molecular orbital calculations performed on 6-amino-1,3-dimethyl-5-nitrosouracil and its derivatives, alongside X-ray diffraction studies, provide insights into the compound's electronic structure and coordination behavior when interacting with metal ions. These studies reveal the compound's ability to act as a ligand, forming complexes with transition metals through specific binding sites, usually involving exocyclic oxygen and nitrogen atoms (Salas et al., 1992).

Chemical Reactions and Properties

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil undergoes various chemical reactions, including condensation and oxidation-reduction with thiols, leading to the formation of diverse compounds. The reactivity is attributed to its functional groups, making it a versatile precursor in synthetic chemistry for generating a range of derivatives and complexes with potential applications in different fields (Youssefyeh, 1975).

Physical Properties Analysis

Spectroscopic studies, including infrared and NMR spectroscopy, provide detailed insights into the physical properties of 6-amino-1-isobutyl-3-methyl-5-nitrosouracil complexes. These studies reveal the compound's structural dynamics, such as bond lengths and angles, and the preferred geometric arrangement in its complexes, often suggesting a distorted octahedral geometry around the metal centers (Teleb, 2004).

Scientific Research Applications

Nitrosoureas and Mutagenesis

Nitrosoureas, such as 1-Ethyl-1-nitrosourea (ENU), are recognized for their potent mutagenic properties. ENU is capable of inducing mutations across a spectrum of biological systems, from viruses to mammalian cells, and is particularly effective in causing mutations in mouse germ cells. This characteristic makes nitrosoureas valuable tools in genetic research for understanding mutation processes and for developing animal models to study genetic diseases. The mutagenic action of ENU, involving GC-AT transitions among other mutations, underscores the relevance of nitrosoureas in exploring genetic alterations and their implications (Shibuya & Morimoto, 1993).

Modification of Amino Acids by Reactive Nitrogen Species

The interaction between reactive nitrogen species (RNS) and amino acids, including modifications to tryptophan residues, is a key area of study. RNS can alter amino acids like tryptophan into various nitrated products, impacting biological functions and contributing to pathophysiological conditions. Understanding these modifications is crucial for elucidating the roles of nitroso compounds in biological systems and their potential therapeutic or toxicological implications (Yamakura & Ikeda, 2006).

Synthesis and Transformations of Functionalized Amino Acids

The synthesis and transformation of functionalized amino acids, including beta-amino acids, using various chemical reactions, highlight the versatility of nitroso compounds in synthetic chemistry. These reactions facilitate the creation of novel compounds with potential applications in pharmaceuticals and material science. For instance, metathesis reactions involving nitroso compounds can lead to new types of molecular entities, illustrating the potential for developing new drugs or materials with unique properties (Kiss et al., 2018).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers in handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil.


Future Directions

The future directions for research on a compound can include potential applications, areas for further study, and possible improvements to current methods. Unfortunately, I couldn’t find specific information on the future directions for 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil.


properties

IUPAC Name

6-amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(2)4-13-7(10)6(11-16)8(14)12(3)9(13)15/h5H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWGPZUKJUEITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)C)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202378
Record name 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

CAS RN

54052-67-4
Record name 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
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Record name 6-amino-1-isobutyl-3-methyl-5-nitrosouracil
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